molecular formula C20H28N6O2 B2756044 1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea CAS No. 1171661-93-0

1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

Cat. No. B2756044
CAS RN: 1171661-93-0
M. Wt: 384.484
InChI Key: RZQZYKFVOIVPKJ-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea, also known as E7046, is a small molecule inhibitor that has been developed as a potential treatment for various diseases, including cancer and inflammatory disorders.

Scientific Research Applications

Antioxidant Activity

Research by George et al. (2010) involved the synthesis of derivatives through a sequence of reactions starting from urea, benzaldehyde, and ethyl acetoacetate, leading to compounds screened for their antioxidant activity. This indicates the potential of related compounds in antioxidant applications, showcasing the methodological foundation for synthesizing bioactive molecules with potential therapeutic benefits (George et al., 2010).

Antibacterial Agents

Azab et al. (2013) focused on synthesizing new heterocyclic compounds with a sulfonamido moiety, aiming to use them as antibacterial agents. This work demonstrates the relevance of such compounds in the development of new antibiotics and the exploration of their antibacterial efficacy (Azab et al., 2013).

Supramolecular Chemistry

Beijer et al. (1998) discussed the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, highlighting the significance of these interactions in supramolecular chemistry. This research underscores the utility of such compounds in designing molecular structures with high dimerization constants, beneficial for creating highly ordered assemblies (Beijer et al., 1998).

Stress-Induced Hyperarousal

Bonaventure et al. (2015) characterized a brain-penetrant, selective, and high-affinity orexin-1 receptor antagonist, showcasing its application in attenuating stress-induced hyperarousal without inducing hypnotic effects. This study provides insight into the therapeutic potential of related compounds in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

properties

IUPAC Name

1-(2-ethylphenyl)-3-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-3-16-6-4-5-7-17(16)24-20(27)21-8-13-28-19-14-18(22-15-23-19)26-11-9-25(2)10-12-26/h4-7,14-15H,3,8-13H2,1-2H3,(H2,21,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQZYKFVOIVPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCCOC2=NC=NC(=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

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